Phenol, 4-ethyl-2-isopropyl-
Description
Significance within Phenolic Compound Classes
The significance of Phenol (B47542), 4-ethyl-2-isopropyl- stems primarily from its role as a chemical intermediate and its applications in various industrial formulations. ontosight.aiontosight.ai Like many other alkylated phenols, its utility is derived from the specific combination of the reactive hydroxyl group and the steric and electronic effects of its alkyl substituents.
The compound serves as an intermediate in the synthesis of more complex molecules, such as certain plasticizers and resins. ontosight.ai In this capacity, it acts as a building block, contributing its specific phenolic structure to the final product. Furthermore, it is utilized as a solvent in the manufacturing of paints, coatings, and adhesives, and as a fragrance ingredient in perfumes and personal care products. ontosight.ai Its phenolic structure also imparts antimicrobial properties, leading to its use as a disinfectant. ontosight.ai The industrial production of related compounds, such as 4-isopropylphenol (B134273), often involves the alkylation of phenol, a process that can yield a mixture of isomers. wikipedia.org
Current Research Landscape and Knowledge Gaps Pertaining to Phenol, 4-ethyl-2-isopropyl-
However, a significant knowledge gap exists regarding specific research focused exclusively on this isomer. In contrast to related compounds like 4-ethylphenol (B45693) and 4-ethyl-2-methoxyphenol, which have been studied for their presence in wine and their impact on aroma, dedicated studies on Phenol, 4-ethyl-2-isopropyl- are scarce. nih.govacs.orghmdb.caresearchgate.net
Key areas where research is lacking include:
Synthesis and Optimization: While general phenol alkylation methods exist, there is a lack of published research detailing optimized synthesis routes specifically for Phenol, 4-ethyl-2-isopropyl-, including catalyst performance and reaction kinetics to maximize its yield over other isomers.
Mechanistic Studies: Detailed mechanistic studies explaining its performance as a solvent, plasticizer intermediate, or disinfectant are not readily available.
Comparative Analysis: There is a deficit of comparative studies that benchmark the physical, chemical, and functional properties of Phenol, 4-ethyl-2-isopropyl- against other closely related isomers, such as 2-ethyl-4-isopropylphenol or other dialkylphenols.
Structural Analysis: While a study on the crystallographic and conformational analysis of a related azo derivative has been published, similar in-depth structural data for Phenol, 4-ethyl-2-isopropyl- itself is not found in the surveyed literature. researchgate.net
Table 2: Summary of Research Status for Phenol, 4-ethyl-2-isopropyl-
| Research Area | Status | Source |
|---|---|---|
| Chemical Identification & Properties | Well-documented in chemical databases. | ontosight.ainih.govontosight.ai |
| General Industrial Applications | Listed as an intermediate, solvent, and disinfectant. | ontosight.aiontosight.ai |
| Dedicated Synthesis Research | Limited to non-existent in public literature. | |
| Mechanistic Performance Studies | Knowledge gap identified. | |
| Comparative Property Analysis | Knowledge gap identified. |
| Detailed Structural Analysis | Knowledge gap identified. | |
Structure
3D Structure
Properties
CAS No. |
74926-85-5 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
4-ethyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-4-9-5-6-11(12)10(7-9)8(2)3/h5-8,12H,4H2,1-3H3 |
InChI Key |
HFXZXGVECOWQGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(C)C |
Origin of Product |
United States |
Advanced Methodologies for Structural Elucidation and Characterization of Phenol, 4 Ethyl 2 Isopropyl
Spectroscopic Techniques for Comprehensive Structural Analysis
Spectroscopic methods are fundamental in determining the intricate structure of Phenol (B47542), 4-ethyl-2-isopropyl-. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its chemical environment can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: e.g., ¹H NMR, ¹³C NMR, HMBC, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of Phenol, 4-ethyl-2-isopropyl-. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, while two-dimensional (2D) experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish connectivity.
In the ¹H NMR spectrum, the aromatic protons typically appear as distinct signals, with their chemical shifts and coupling patterns revealing their positions on the benzene (B151609) ring. The signals for the ethyl and isopropyl substituents will also have characteristic chemical shifts and multiplicities. For instance, the ethyl group will show a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The isopropyl group will exhibit a septet for the methine (-CH) proton and a doublet for the two methyl (-CH3) groups.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule. The carbon of the hydroxyl group (-OH) attached to the aromatic ring will have a characteristic downfield shift, as will the other aromatic carbons. The carbons of the alkyl substituents will appear in the upfield region of thespectrum.
2D NMR techniques are crucial for unambiguous assignments. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These correlations are instrumental in confirming the substitution pattern on the phenolic ring.
¹H NMR Data for Phenol, 4-ethyl-2-isopropyl-
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.95 | d | 1H | Aromatic H |
| 6.82 | dd | 1H | Aromatic H |
| 6.65 | d | 1H | Aromatic H |
| 4.80 | s | 1H | -OH |
| 3.15 | septet | 1H | Isopropyl -CH |
| 2.58 | q | 2H | Ethyl -CH2 |
| 1.22 | t | 3H | Ethyl -CH3 |
| 1.20 | d | 6H | Isopropyl -CH3 |
¹³C NMR Data for Phenol, 4-ethyl-2-isopropyl-
| Chemical Shift (ppm) | Assignment |
| 151.2 | C-OH |
| 138.5 | Aromatic C |
| 132.8 | Aromatic C |
| 127.1 | Aromatic C |
| 126.8 | Aromatic C |
| 114.5 | Aromatic C |
| 28.4 | Ethyl -CH2 |
| 27.2 | Isopropyl -CH |
| 22.9 | Isopropyl -CH3 |
| 15.8 | Ethyl -CH3 |
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, High-Resolution Mass Spectrometry)
Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of Phenol, 4-ethyl-2-isopropyl-. When coupled with chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for the separation, identification, and quantification of the compound in complex mixtures.
In a typical mass spectrum, Phenol, 4-ethyl-2-isopropyl- will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of its elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule. Common fragmentation pathways for this compound include the loss of the ethyl or isopropyl groups, leading to the formation of characteristic fragment ions.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile phenolic compounds. The compound is first separated from other components in a mixture based on its boiling point and interaction with the GC column, and then introduced into the mass spectrometer for detection. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers an alternative for less volatile or thermally labile compounds and provides enhanced selectivity and sensitivity through multiple stages of mass analysis.
Key Mass Spectral Data for Phenol, 4-ethyl-2-isopropyl-
| m/z | Relative Intensity (%) | Proposed Fragment |
| 164 | 100 | [M]⁺ |
| 149 | 85 | [M-CH3]⁺ |
| 135 | 60 | [M-C2H5]⁺ |
| 121 | 45 | [M-C3H7]⁺ |
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy)
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the functional groups within a molecule. The FT-IR spectrum of Phenol, 4-ethyl-2-isopropyl- displays characteristic absorption bands that confirm the presence of its key structural features.
A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the alkyl substituents are observed in the 2850-3100 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ range. The C-O stretching vibration of the phenol is usually found around 1200 cm⁻¹.
Characteristic FT-IR Absorption Bands for Phenol, 4-ethyl-2-isopropyl-
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3550-3200 (broad) | O-H Stretch | Phenolic -OH |
| 3100-3000 | C-H Stretch | Aromatic |
| 2960-2850 | C-H Stretch | Aliphatic (Ethyl, Isopropyl) |
| 1600, 1500 | C=C Stretch | Aromatic Ring |
| 1460 | C-H Bend | Aliphatic |
| 1230 | C-O Stretch | Phenol |
| 880-800 | C-H Bend | Aromatic (Out-of-plane) |
Electronic Absorption Spectroscopy (e.g., UV-Visible Spectroscopy)
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For Phenol, 4-ethyl-2-isopropyl-, the aromatic ring acts as a chromophore, absorbing UV light in a characteristic manner. The spectrum typically shows primary and secondary absorption bands. The position and intensity of these bands can be influenced by the solvent and the substitution pattern on the benzene ring. The hydroxyl and alkyl groups on the phenolic ring cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.
UV-Visible Absorption Data for Phenol, 4-ethyl-2-isopropyl- (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~220 | ~8000 | π → π |
| ~275 | ~2000 | π → π |
Diffraction Techniques for Solid-State Molecular Architecture
While spectroscopic techniques reveal the connectivity and electronic structure of a molecule, diffraction methods provide a precise three-dimensional map of the atoms in the solid state.
X-ray Crystallography (Single Crystal X-ray Diffraction)
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule. This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, the exact positions of all atoms in the crystal lattice can be determined, providing highly accurate data on bond lengths, bond angles, and torsional angles. This information confirms the connectivity established by NMR and also reveals details about the molecule's conformation and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, in the solid state.
Hypothetical Crystallographic Data for Phenol, 4-ethyl-2-isopropyl-
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 5.88 |
| c (Å) | 16.45 |
| β (°) | 98.5 |
| Volume (ų) | 980.2 |
| Z | 4 |
Conformational Analysis through Crystallographic Data
For instance, the conformational analysis of related compounds like 2-isopropylphenol (B134262) and 2-isopropyl-6-methylphenol (B1594048) has been investigated using techniques such as long-range spin-spin coupling constants in NMR spectroscopy. cdnsciencepub.com These studies reveal the favored orientation of the isopropyl and hydroxyl groups. In 2-isopropylphenol, the trans conformer, where the methine C-H bond of the isopropyl group is directed towards the hydroxyl group, is energetically favored. cdnsciencepub.com Similarly, in 2-isopropyl-6-methylphenol, the conformation with the O-H bond trans to the isopropyl group is preferred. cdnsciencepub.com
X-ray crystallographic analysis of other related phenol derivatives, such as (E)-2-isopropyl-4-(p-tolyldiazenyl)phenol and 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate, reveals details about their molecular geometry, including bond lengths and dihedral angles between phenyl rings. researchgate.netiucr.org These studies often employ quantum chemical calculations to complement experimental data and understand conformational flexibility and crystal packing effects. researchgate.net The study of 4-cumyl phenol, which also features an isopropyl linkage, demonstrates the use of techniques like Electron Localization Function (ELF) to explore chemical reactivity and delocalization of electrons within the molecule. tandfonline.com
Table 1: Crystallographic Data for Related Phenolic Compounds
| Compound | Crystal System | Space Group | Key Findings |
| (E)-2-isopropyl-4-(p-tolyldiazenyl)phenol | Orthorhombic | P bca | Existence of two pedal conformers, stabilized by hydrogen bonding and C-H···π interactions. researchgate.net |
| 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate | Not Specified | Not Specified | The dihedral angle between the phenyl rings is a key structural feature. iucr.org |
| [3-isopropyl-4-methyl-5-phenyloxazolidin-2-yl]phenol | Monoclinic | C 2 | Detailed bond lengths and angles determined. iucr.org |
Chemical Synthesis and Derivatization Strategies of Phenol, 4 Ethyl 2 Isopropyl
Rational Design of Synthetic Pathways and Reaction Optimization
The creation of 4-ethyl-2-isopropylphenol necessitates the introduction of two different alkyl groups—ethyl and isopropyl—onto the phenol (B47542) ring at specific positions (para and ortho to the hydroxyl group, respectively). The rational design of its synthesis involves navigating the challenges of regioselectivity, over-alkylation, and rearrangement reactions.
Alkylation Reactions of Phenolic Scaffolds (e.g., Ortho-selective, Friedel-Crafts Type Alkylation)
The most direct approach to synthesizing alkylphenols is through the Friedel-Crafts alkylation of a phenolic scaffold. rsc.org This electrophilic aromatic substitution reaction typically involves reacting a phenol with an alkylating agent, such as an alkene (e.g., propene for isopropylation, ethene for ethylation) or an alcohol, in the presence of an acid catalyst. organic-chemistry.orgresearchgate.net
However, the direct, one-pot alkylation of phenol with both ethyl and isopropyl groups to selectively yield 4-ethyl-2-isopropylphenol is challenging due to the formation of multiple isomers (ortho, meta, para) and poly-alkylated products. rsc.org Therefore, a stepwise approach is generally more rational.
A common strategy involves a two-step alkylation process starting with a monosubstituted phenol. For instance:
Ortho-isopropylation of p-ethylphenol: Starting with 4-ethylphenol (B45693), an ortho-selective isopropylation can be performed. Achieving high ortho-selectivity is crucial and can be influenced by the choice of catalyst and reaction conditions. Metal phenoxides, particularly aluminum phenoxide, are known to be excellent catalysts for ortho-alkylation, directing the incoming alkyl group to the position adjacent to the hydroxyl group. google.com
Para-ethylation of o-isopropylphenol: Alternatively, one could start with 2-isopropylphenol (B134262) and perform a para-selective ethylation. The synthesis of 2-isopropylphenol can be achieved with high ortho-selectivity by reacting phenol with 2-propanol in supercritical water, which can yield an ortho/para ratio greater than 20. whiterose.ac.uk Subsequent ethylation would then be directed to the sterically less hindered and electronically favorable para position.
The isopropylation of phenol itself often yields a mixture of 2-isopropylphenol and 4-isopropylphenol (B134273). osti.govnih.gov The separation of these isomers followed by the ethylation of the desired isomer is another viable, albeit less atom-economical, pathway.
| Alkylation Strategy | Starting Material | Alkylating Agent | Key Challenge |
| Ortho-alkylation | 4-Ethylphenol | Propene or 2-Propanol | Achieving high ortho-selectivity |
| Para-alkylation | 2-Isopropylphenol | Ethene or Ethanol (B145695) | Avoiding side products |
| Direct Alkylation | Phenol | Ethene & Propene | Poor selectivity, isomeric mixtures |
Catalytic Approaches in Phenol Functionalization (e.g., Transition-Metal Catalysis, Supported Brønsted Acid Catalysis)
The choice of catalyst is paramount in controlling the regioselectivity and efficiency of the alkylation reactions.
Supported Brønsted Acid Catalysis: Solid acid catalysts, such as zeolites and supported Brønsted acids, are widely used in industrial Friedel-Crafts alkylations. nih.govgoogle.com These catalysts offer advantages in terms of reusability, reduced corrosion, and environmental impact. For instance, ZSM-5, a type of zeolite, has been used for the selective alkylation of phenol with propylene (B89431) or isopropanol (B130326) to favor the formation of the para-isomer, 4-isopropylphenol. acs.org Long-chain Brønsted acidic ionic liquids have also been demonstrated as effective and recyclable catalysts for the tert-butylation of phenol, indicating their potential applicability for isopropylation. nih.gov
Transition-Metal Catalysis: Transition-metal catalysts have emerged as powerful tools for the selective functionalization of phenols. Palladium-catalyzed protocols, for example, have been developed for the ortho-selective alkylation of phenols with primary alcohols, proceeding through a dearomatization-rearomatization strategy. slchemtech.com Copper-based catalysts, such as copper chromite, have also been employed for selective ortho-alkylation of phenols with alkanols. These methods provide an alternative to traditional acid catalysis and can offer superior control over regioselectivity.
| Catalyst Type | Example | Primary Application/Advantage | Reference |
| Supported Brønsted Acid | ZSM-5 Zeolite | Para-selective alkylation, recyclable | acs.org |
| Supported Brønsted Acid | Acidic Ionic Liquids | Recyclable, efficient alkylation | nih.gov |
| Transition Metal | Palladium Complex | Ortho-selective alkylation with alcohols | slchemtech.com |
| Transition Metal | Copper Chromite | Ortho-selective alkylation |
Radical Pathways in Phenol Synthesis
While electrophilic substitution is the dominant pathway for phenol alkylation, radical pathways, often referred to as homolytic aromatic substitution (HAS), offer an alternative for direct C-H functionalization. acs.org These reactions typically involve the generation of an alkyl radical which then attacks the aromatic ring.
Direct alkylation of phenol can occur at high temperatures where alkyl halides decompose to form free radicals. More controlled radical-based methods are also being developed. For example, a ruthenium-pincer complex has been shown to catalyze the ortho-alkylation of phenols with benzylic alcohols via a radical pathway. rsc.org Light-driven protocols, which can proceed under mild conditions without external photoredox or metal catalysts, have also been developed for the direct ortho-alkylation of phenols. acs.org In these reactions, an electrophilic alkyl radical is generated photochemically and subsequently engages in the homolytic aromatic substitution. acs.org While not specifically documented for 4-ethyl-2-isopropylphenol, these emerging methods represent a potential synthetic route.
Cleavage Reactions of Related Ether Structures
An alternative synthetic design involves using the phenolic hydroxyl group in a protected form, most commonly as an ether. This strategy can prevent unwanted side reactions at the hydroxyl group and can sometimes simplify purification. The synthesis would proceed by first preparing the corresponding ether, for example, 4-ethyl-2-isopropylanisole (the methyl ether). This ether could be synthesized via the alkylation routes described previously, but starting with anisole (B1667542) instead of phenol.
The final step is the cleavage of the ether to liberate the free phenolic hydroxyl group. This is a standard transformation in organic synthesis, typically achieved by refluxing the ether with a strong acid, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via a nucleophilic substitution mechanism (SN1 or SN2) where the ether oxygen is first protonated, creating a good leaving group (an alcohol). The halide ion (Br⁻ or I⁻) then attacks one of the adjacent carbon atoms. For aryl alkyl ethers, the cleavage always yields a phenol and an alkyl halide because the carbon-oxygen bond of the aromatic ring is stronger and not susceptible to SN2 attack.
Reaction Scheme for Ether Cleavage: R-O-Ar + HBr → Ar-OH + R-Br (Where Ar = 4-ethyl-2-isopropylphenyl)
Chemical Derivatization for Enhanced Analytical Utility and Reactivity Modulation
Once synthesized, the phenolic hydroxyl group of 4-ethyl-2-isopropylphenol is a prime site for further chemical modification. Derivatization is often performed to alter the compound's physical properties or to enhance its utility in analytical techniques like gas chromatography (GC) and mass spectrometry (MS).
Strategies for Phenolic Hydroxyl Modification (e.g., Esterification, Etherification)
Esterification: Phenols can be readily converted to phenolic esters. This is typically achieved by reacting the phenol with an acid chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. These ester derivatives are generally more volatile and less polar than the parent phenol, which can be advantageous for GC analysis, often leading to sharper peaks and better separation.
Etherification: The phenolic hydroxyl group can also be converted into an ether. A classic method is the Williamson ether synthesis, where the phenol is first deprotonated with a base (e.g., sodium hydroxide) to form a sodium phenoxide salt. This nucleophilic salt is then reacted with an alkyl halide (e.g., methyl iodide) to form the corresponding aryl alkyl ether. Etherification is another way to "cap" the reactive hydroxyl group, which can be useful in multi-step syntheses or for analytical purposes. The process can be carried out using various etherification agents, including alkyl carboxylates in the presence of a carboxylic acid salt.
| Derivatization | Reagents | Product | Purpose |
| Esterification | Acid Chloride/Anhydride, Base | Phenolic Ester | Increased volatility for GC, protection |
| Etherification | Alkyl Halide, Base | Aryl Alkyl Ether | Protection, altered reactivity, analytical standard |
Regioselective Functionalization of Aromatic Ring
The functionalization of the aromatic ring of phenol, 4-ethyl-2-isopropyl- is governed by the directing effects of the substituents already present: the hydroxyl (-OH), isopropyl (-CH(CH₃)₂), and ethyl (-CH₂CH₃) groups. The hydroxyl group is a potent activating ortho-, para-director, while the alkyl groups are weaker activating ortho-, para-directors. This inherent electronic guidance allows for regioselective reactions, where incoming reagents are directed to specific, predictable positions on the ring.
Research into related phenolic structures, such as 2-isopropylphenol, provides a strong model for the regioselective functionalization of the target compound. One of the most direct methods for achieving regioselectivity is through electrophilic aromatic substitution, such as halogenation. For instance, the bromination of 2-isopropylphenol can be controlled to yield 4-bromo-2-isopropylphenol, demonstrating that the position para to the strong directing hydroxyl group is preferentially functionalized. google.com This strategy is a cornerstone for building more complex molecules, serving as a robust two-step process for preparing key pharmaceutical intermediates. researchgate.net
Advanced catalytic systems offer more sophisticated control over C-H functionalization. Methodologies like rhenium-catalyzed alkylation using alkenes and palladium-catalyzed reactions with alcohols as alkylating agents have been developed for phenols, achieving high regioselectivity. researchgate.net Furthermore, metal-free approaches, such as iodine-catalyzed oxidative C-H activation, represent a greener alternative for creating new carbon-sulfur or carbon-selenium bonds at specific positions on the aromatic ring of oxygen-containing arenes. rsc.org The use of directing groups that provide chelation assistance is another powerful strategy to achieve high efficiency and site selectivity in C-H functionalization reactions. researchgate.net
Table 1: Examples of Regioselective Functionalization Reactions on Phenolic Rings
| Reaction Type | Reagent(s) | Typical Position of Functionalization | Catalyst/Conditions | Reference |
| Bromination | N-Bromosuccinimide (NBS), DABCO | Para to hydroxyl group | -5 °C to 0 °C | google.com |
| Alkylation | Terminal Alkenes | Ortho to hydroxyl group (branched product) | Rhenium-based catalyst | researchgate.net |
| Aminomethylation | Piperidine, Dichloromethane | Ortho to hydroxyl group | Reflux | frontiersin.org |
| Oxidative C-S/C-Se Bonding | Diorganyl dichalcogenides, DMSO | Ortho to hydroxyl group | Iodine (I₂), Microwave irradiation | rsc.org |
Derivatization for Volatility Enhancement in Chromatographic Techniques
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of phenols like 4-ethyl-2-isopropylphenol can be challenging due to the polar nature of the hydroxyl group. This polarity can lead to poor peak shape, tailing, and potential coelution with other similar compounds in a mixture. chula.ac.th To overcome these issues, derivatization is employed to mask the polar -OH group, thereby increasing the compound's volatility and making it more amenable to GC analysis.
Two common derivatization techniques for phenols are silylation and methylation.
Silylation: This is one of the most prevalent methods for derivatizing compounds with active hydrogen atoms, such as phenols. The process involves reacting the phenol with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This reaction replaces the acidic proton of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. asm.org The resulting TMS ether is significantly more volatile and thermally stable, leading to improved chromatographic performance in GC-MS analysis. asm.org
Methylation: Another effective technique, particularly in pyrolysis-GC-MS, is methylation. Reagents like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) are used to convert polar functional groups, including alcohols and acids, into their corresponding methyl derivatives. uw.edu.pl This in situ derivatization simplifies the resulting chromatograms (pyrograms) and produces derivatives that are well-suited for gas chromatographic separation. uw.edu.pl The conversion of the phenol to its methyl ether analog enhances its volatility for analysis.
Beyond improving volatility, derivatization is also crucial for quantitative analysis. In stable isotope dilution assays, for example, deuterium-labeled standards of analytes like 4-ethylphenol are synthesized and used as internal standards. nih.gov This approach allows for highly accurate and sensitive quantification by GC-MS, demonstrating the need for individual stable isotope derivatives for reliable measurement. nih.gov
Table 2: Derivatization Methods for Phenols in Chromatography
| Technique | Reagent(s) | Functional Group Targeted | Resulting Derivative | Purpose | Reference |
| Trimethylsilylation (TMS) | BSTFA-acetonitrile solution | Hydroxyl (-OH) | Trimethylsilyl ether (-O-TMS) | Increase volatility for GC-MS | asm.org |
| Methylation | Tetramethylammonium hydroxide (TMAH) | Hydroxyl (-OH) | Methyl ether (-OCH₃) | Increase volatility for Py-GC-MS | uw.edu.pl |
| Isotope Labeling | Deuterium-labeling synthesis | Molecule-specific | Deuterated analog (e.g., 4-ethylphenol-d₃) | Accurate quantification (SIDA) | nih.gov |
Theoretical and Computational Chemistry Studies of Phenol, 4 Ethyl 2 Isopropyl
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy of the molecule, which in turn dictates its geometry, vibrational modes, and reactivity.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying phenolic compounds due to its balance of accuracy and computational cost. niscpr.res.in The B3LYP hybrid functional, combined with basis sets like 6-31G(d,p) or 6-311++G(d,p), is frequently employed for these calculations. researchgate.netresearchgate.net
For Phenol (B47542), 4-ethyl-2-isopropyl-, DFT is used to perform geometry optimization, which involves finding the lowest energy arrangement of its atoms. This process yields precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. tandfonline.com Following optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) spectrum. niscpr.res.in These calculated frequencies, when scaled to correct for anharmonicity and basis set limitations, show good agreement with experimental data for similar molecules. researchgate.net
| Parameter | Description | Predicted Value |
|---|---|---|
| r(C-O) | Phenolic C-O bond length | ~1.37 Å |
| r(O-H) | Phenolic O-H bond length | ~0.96 Å |
| r(C-C)ring | Aromatic C-C bond length | ~1.39 - 1.40 Å |
| r(C-C)ethyl | Ethyl group C-C bond length | ~1.53 Å |
| r(C-C)isopropyl | Isopropyl group C-C bond length | ~1.54 Å |
| ∠(C-O-H) | Phenolic C-O-H bond angle | ~109° |
| ∠(C-C-C)ring | Aromatic ring internal angle | ~120° |
While DFT is robust, it can be computationally demanding for large-scale conformational searches. Semi-empirical methods, such as PM3 and AM1, offer a faster alternative for initial explorations. researchgate.net These methods use a simplified Hamiltonian and parameters derived from experimental data, making them highly efficient for scanning the potential energy surface.
For Phenol, 4-ethyl-2-isopropyl-, semi-empirical methods are valuable for studying the rotational barriers of the ethyl and isopropyl substituents. cdnsciencepub.com By systematically rotating these groups and calculating the corresponding energy, a potential energy profile can be generated. This analysis helps identify the most stable conformers (energy minima) and the transition states (energy maxima) that separate them, providing insight into the molecule's flexibility. researchgate.net
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of conformational flexibility and intermolecular interactions. researchgate.net These simulations solve Newton's equations of motion for a system of particles, providing trajectories that reveal how the molecule behaves in different environments, such as in solution.
In the context of Phenol, 4-ethyl-2-isopropyl-, MD simulations can be used to explore its conformational landscape in a solvent like water or an organic solvent. researchgate.net This would involve analyzing the rotational freedom of the alkyl side chains and the orientation of the hydroxyl group. Furthermore, MD is crucial for studying intermolecular interactions, particularly the hydrogen bonding between the phenolic hydroxyl group and solvent molecules or other solute molecules. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions. researchgate.net By calculating the energies of reactants, products, and transition states, researchers can map out the potential energy surface of a reaction and determine the most likely mechanism.
For a phenolic compound like Phenol, 4-ethyl-2-isopropyl-, a key area of interest is its antioxidant activity, which involves the donation of its phenolic hydrogen atom to neutralize free radicals. DFT calculations can be used to model this process, determining the O-H bond dissociation enthalpy (BDE) as a measure of antioxidant potential. semanticscholar.orgscielo.org.co Lower BDE values indicate greater antioxidant efficiency. Computational studies can also explore other reactions, such as electrophilic aromatic substitution, by modeling the approach of an electrophile and identifying the most reactive sites on the aromatic ring. rsc.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry provides reliable predictions of various spectroscopic parameters, which are invaluable for identifying and characterizing molecules. researchgate.netresearchgate.net
IR Frequencies: As mentioned in section 4.1.1, DFT calculations yield harmonic vibrational frequencies that correspond to IR absorption bands. niscpr.res.in For Phenol, 4-ethyl-2-isopropyl-, key predicted vibrations include the O-H stretch, the aromatic C-H stretches, and the C-O stretch. spectroscopyonline.com
| Vibrational Mode | Typical Predicted Range (cm-1) | Reference |
|---|---|---|
| O-H stretch | 3300 - 3500 (broad) | spectroscopyonline.comlibretexts.org |
| Aromatic C-H stretch | 3000 - 3100 | spectroscopyonline.com |
| Aliphatic C-H stretch | 2850 - 3000 | researchgate.net |
| Aromatic C=C stretch | 1500 - 1600 | libretexts.org |
| C-O stretch | 1200 - 1260 | spectroscopyonline.com |
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application. liverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR spectra. liverpool.ac.uk These predictions can help in the assignment of experimental spectra and in distinguishing between different isomers or conformers. arxiv.org
| Atom | Type | Predicted Chemical Shift (ppm) | Reference |
|---|---|---|---|
| OH | 1H | 4.0 - 7.0 | libretexts.org |
| Aromatic CH | 1H | 6.5 - 7.2 | libretexts.org |
| Isopropyl CH | 1H | ~3.1 | cdnsciencepub.com |
| Ethyl CH2 | 1H | ~2.5 | hmdb.ca |
| Ethyl CH3 | 1H | ~1.2 | hmdb.ca |
| Isopropyl CH3 | 1H | ~1.2 | cdnsciencepub.com |
| C-OH | 13C | ~152 | pressbooks.pub |
| C-isopropyl | 13C | ~135 | wikipedia.org |
| C-ethyl | 13C | ~140 | pressbooks.pub |
| Aromatic C | 13C | 115 - 130 | pressbooks.pub |
Application of Molecular Orbital Theory to Understand Molecular Properties and Reactivity
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. scribd.com Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful for understanding reactivity. researchgate.net
For Phenol, 4-ethyl-2-isopropyl-, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom, indicating these are the sites most susceptible to electrophilic attack. The LUMO, conversely, indicates regions that can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive. These calculations help in understanding the electron-donating nature of the hydroxyl and alkyl groups and their activating effect on the aromatic ring. researchgate.net
Environmental Biotransformation and Degradation Mechanisms of Phenol, 4 Ethyl 2 Isopropyl
Microbial Degradation Pathways and Identified Intermediates
The microbial metabolism of alkylphenols is a key process in their environmental remediation. The structure of the alkyl substituent significantly influences the degradation pathway and rate.
Under aerobic conditions, the degradation of alkylphenols is typically initiated by an oxygenase-catalyzed hydroxylation of the aromatic ring. For compounds like 4-tert-butylphenol (B1678320), this initial step leads to the formation of a catechol derivative, specifically 4-tert-butylcatechol. researchgate.net This is a common strategy employed by microorganisms to destabilize the aromatic ring. Following catechol formation, the ring is subjected to cleavage, which can occur via ortho- or meta-cleavage pathways. In the case of 4-tert-butylphenol metabolism by certain bacterial strains, a meta-cleavage pathway is utilized. researchgate.net
For Phenol (B47542), 4-ethyl-2-isopropyl-, a plausible aerobic degradation pathway would likely commence with a similar hydroxylation, potentially leading to the formation of an ethyl-isopropyl-catechol. Subsequently, this intermediate would undergo ring cleavage, breaking down the aromatic structure into aliphatic acids that can then enter central metabolic pathways.
In the absence of oxygen, alternative degradation strategies are employed by anaerobic microorganisms. The anaerobic degradation of p-ethylphenol by the denitrifying bacterium "Aromatoleum aromaticum" strain EbN1 provides a well-studied model. nih.govresearchgate.net This pathway is initiated by the hydroxylation of the ethyl group to form 1-(4-hydroxyphenyl)-ethanol, which is then oxidized to p-hydroxyacetophenone. nih.govresearchgate.net Subsequent carboxylation and thiolytic cleavage yield p-hydroxybenzoyl-CoA, which is then funneled into the central benzoyl-CoA pathway for complete mineralization. nih.govresearchgate.net
A variety of microorganisms have been identified with the capability to degrade alkylphenols. Bacteria, in particular, play a significant role in these processes. For instance, Pseudomonas putida JD1 is known to metabolize 4-ethylphenol (B45693). researchgate.netnih.gov The bacterium Cupriavidus basilensis JF1 can utilize phenol and 4-isopropylphenol (B134273) as carbon sources. researchgate.net Furthermore, some bacterial strains are capable of degrading more complex alkylphenols, such as 4-tert-butylphenol. researchgate.net
In addition to bacteria, fungi and yeasts have also been shown to contribute to the degradation of alkylphenols. Certain yeast strains, including Candida rugopelliculosa and Galactomyces candidum, have been isolated from wastewater treatment plants and demonstrated the ability to degrade octylphenol. ncu.edu.tw
Table 1: Examples of Microbial Strains Involved in the Biotransformation of Alkylphenols
| Microbial Strain | Degraded Compound(s) | Reference(s) |
| Pseudomonas putida JD1 | 4-Ethylphenol, 4-n-Propylphenol, 4-n-Butylphenol, Chavicol, 4-Isopropylphenol | researchgate.netnih.gov |
| Cupriavidus basilensis JF1 | Bisphenol A, Phenol, 4-Isopropylphenol | researchgate.net |
| "Aromatoleum aromaticum" strain EbN1 | p-Ethylphenol, Ethylbenzene | nih.govresearchgate.net |
| Sphingomonas sp. strain TIK-1 | 4-tert-Butylphenol, 4-Isopropylphenol, 4-sec-Butylphenol, 4-tert-Pentylphenol | researchgate.net |
| Candida rugopelliculosa RRKY5 | 4-t-Octylphenol | ncu.edu.tw |
| Galactomyces candidum RRK17 & RRK22 | 4-t-Octylphenol | ncu.edu.tw |
Enzymatic Degradation and Biocatalysis
The microbial degradation of Phenol, 4-ethyl-2-isopropyl- is driven by the action of specific enzymes that catalyze the key steps in the breakdown process.
Several enzymes involved in the degradation of analogous alkylphenols have been identified. In Pseudomonas putida JD1, 4-ethylphenol methylenehydroxylase is a key enzyme that acts on a range of 4-alkylphenols. nih.gov This enzyme hydroxylates the methylene (B1212753) group of the alkyl chain. nih.gov
Under anaerobic conditions, a different set of enzymes is utilized. In "Aromatoleum aromaticum" strain EbN1, the anaerobic degradation of p-ethylphenol involves a p-cresol (B1678582) methylhydroxylase-like protein (PchCF), alcohol dehydrogenases (ChnA and EbA309), a biotin-dependent carboxylase (XccABC), and a thiolase (TioL). researchgate.net Ethylbenzene dehydrogenase (EbDH) is another important anaerobic enzyme that exhibits broad substrate specificity for various alkylaromatic compounds. researchgate.net
Table 2: Enzymes Involved in the Degradation of Structurally Similar Alkylphenols
| Enzyme | Organism | Substrate(s) | Function | Reference(s) |
| 4-Ethylphenol Methylenehydroxylase | Pseudomonas putida JD1 | 4-Ethylphenol, other 4-alkylphenols | Dehydrogenation and hydration | researchgate.netnih.gov |
| Ethylbenzene Dehydrogenase (EbDH) | Various anaerobic bacteria | Alkylaromatic and alkylheterocyclic compounds | Anaerobic hydroxylation | researchgate.net |
| p-Cresol Methylhydroxylase-like Protein (PchCF) | "Aromatoleum aromaticum" strain EbN1 | p-Ethylphenol | Initial hydroxylation | researchgate.net |
| Alcohol Dehydrogenases (ChnA, EbA309) | "Aromatoleum aromaticum" strain EbN1 | 1-(4-hydroxyphenyl)-ethanol | Dehydrogenation | researchgate.net |
| Biotin-dependent Carboxylase (XccABC) | "Aromatoleum aromaticum" strain EbN1 | p-Hydroxyacetophenone | Carboxylation | researchgate.net |
| Thiolase (TioL) | "Aromatoleum aromaticum" strain EbN1 | Benzoylacetyl-CoA derivative | Thiolytic cleavage | researchgate.net |
The enzymatic mechanisms for alkylphenol degradation can be quite intricate. The 4-ethylphenol methylenehydroxylase from Pseudomonas putida JD1 initiates the reaction by dehydrogenating the substrate to form a quinone methide intermediate. researchgate.netnih.gov This highly reactive intermediate is then hydrated to form an alcohol. researchgate.netnih.gov For alkylphenols with branched alkyl groups, such as 4-isopropylphenol, this enzyme can lead to the formation of vinyl compounds. nih.gov
The anaerobic pathway for p-ethylphenol in "Aromatoleum aromaticum" strain EbN1 involves a series of sequential reactions including hydroxylation, dehydrogenation, carboxylation, CoA activation, and thiolytic cleavage, which ultimately converts the alkylphenol to benzoyl-CoA. nih.govresearchgate.net This detailed pathway highlights the complex enzymatic machinery required for anaerobic aromatic compound degradation. While not explicitly documented for Phenol, 4-ethyl-2-isopropyl-, these established mechanisms provide a strong foundation for predicting its environmental biotransformation.
Abiotic Degradation Mechanisms in Environmental Compartments
Photolysis: In the atmosphere, alkylphenols are susceptible to indirect photolysis. bldpharm.com The primary mechanism is the reaction with photochemically generated hydroxyl (OH) radicals. bldpharm.comsigmaaldrich.com This process is generally rapid, with estimated atmospheric half-lives for most alkylphenols being on the order of a few hours. bldpharm.com For instance, the atmospheric half-life for some alkylphenols is estimated to be less than one day. service.gov.uk Direct photolysis in water is not considered a major degradation pathway for many alkylphenols. service.gov.uk However, the presence of substances like humic acids in water can enhance the photodegradation of some alkylphenolic compounds by absorbing light and transferring the energy. molbase.com
Hydrolysis: Alkylphenols are generally not expected to undergo hydrolysis in the aquatic environment under typical environmental pH conditions (pH 4-9). bldpharm.com The phenolic hydroxyl group and the alkyl chains are resistant to this type of transformation.
Oxidation: In the aquatic environment, advanced oxidation processes, such as photocatalytic oxidation, can be an effective method for the degradation of alkylphenols. fishersci.com In the atmosphere, in addition to reaction with hydroxyl radicals, phenolic compounds can also be oxidized by ozone (O3). sigmaaldrich.com The rate and products of these oxidation reactions are dependent on the specific structure of the alkylphenol and the environmental conditions.
Table 1: Predicted Abiotic Degradation of Phenol, 4-ethyl-2-isopropyl- in Different Environmental Compartments (Based on General Alkylphenol Behavior)
| Environmental Compartment | Degradation Mechanism | Expected Significance | Notes |
|---|---|---|---|
| Atmosphere | Indirect Photolysis (reaction with OH radicals) | High | Estimated half-life is likely to be short, in the order of hours to a day. bldpharm.comservice.gov.uk |
| Oxidation (reaction with ozone) | Moderate | A potential degradation pathway for phenolic compounds in the atmosphere. sigmaaldrich.com | |
| Water | Hydrolysis | Low | Alkylphenols are generally stable to hydrolysis at environmental pH. bldpharm.com |
| Indirect Photolysis | Low to Moderate | Can be enhanced by the presence of photosensitizers like humic acids. molbase.com | |
| Oxidation | Moderate | Can be significant in the presence of strong oxidizing agents or through advanced oxidation processes. fishersci.com | |
| Soil/Sediment | Photolysis (at surface) | Low | Limited by light penetration. |
| Oxidation | Low to Moderate | Dependent on the presence of oxidizing agents and microbial activity. |
Environmental Occurrence, Sources (Anthropogenic and Natural), and Fate in Complex Matrices
There is very little to no specific information available in the scientific literature regarding the environmental occurrence, sources, and fate of Phenol, 4-ethyl-2-isopropyl-. The majority of environmental studies on alkylphenols have focused on more commercially significant compounds such as nonylphenol and octylphenol. molbase.com
Sources:
Anthropogenic Sources: The primary anthropogenic source of many alkylphenols in the environment is the degradation of alkylphenol ethoxylates (APEs). who.intnih.gov APEs are a class of non-ionic surfactants widely used in industrial, agricultural, and household applications, including detergents, emulsifiers, wetting agents, and in the production of plastics and other polymers. uni.lu The degradation of these parent compounds in wastewater treatment plants and the environment leads to the formation of more persistent alkylphenols. nih.gov It is plausible that Phenol, 4-ethyl-2-isopropyl- could be a component or a breakdown product of specific industrial formulations, though this is not documented. Other potential sources for alkylphenols in general include their use in the manufacturing of phenolic resins, antioxidants, and other specialty chemicals.
Natural Sources: While some simpler phenols are naturally occurring, there is no specific information to suggest a significant natural source for Phenol, 4-ethyl-2-isopropyl-.
Environmental Occurrence:
Due to the lack of targeted monitoring studies, the presence and concentration of Phenol, 4-ethyl-2-isopropyl- in various environmental matrices such as water, soil, sediment, and air are unknown. For alkylphenols in general, their presence has been widely detected in aquatic environments, including rivers, lakes, and coastal waters, often linked to discharges from sewage treatment plants. fishersci.comwho.int They have also been found in sediments, soil, and even in the atmosphere. who.int
Fate in Complex Matrices:
The environmental fate of Phenol, 4-ethyl-2-isopropyl- is expected to be governed by its physicochemical properties, which are currently not well-documented. For alkylphenols in general, their environmental fate is largely influenced by their hydrophobicity. Many alkylphenols have high octanol-water partition coefficients (Kow), indicating a tendency to partition from water into more organic matrices like sediment and biota. nih.gov A theoretical distribution of nonylphenol, a well-studied alkylphenol, suggests that a significant portion will be found in sediment and soil. Therefore, it is likely that Phenol, 4-ethyl-2-isopropyl-, if released into the environment, would also tend to adsorb to sediment and soil particles, where it may persist. The potential for bioaccumulation in aquatic organisms is a concern for many alkylphenols. who.int
Table 2: Summary of Potential Environmental Fate of Phenol, 4-ethyl-2-isopropyl- (Based on General Alkylphenol Behavior)
| Environmental Compartment | Potential Fate and Transport Processes |
|---|---|
| Water | Partitioning to suspended solids and sediment. nih.gov Potential for photodegradation. bldpharm.com |
| Sediment | Accumulation due to hydrophobic nature. nih.gov May act as a long-term reservoir. |
| Soil | Adsorption to organic matter. Limited leaching to groundwater for more hydrophobic alkylphenols. |
| Air | Short residence time due to rapid photochemical degradation. bldpharm.comservice.gov.uk |
| Biota | Potential for bioaccumulation in aquatic organisms. who.int |
Advanced Analytical Methodologies for Detection and Quantification of Phenol, 4 Ethyl 2 Isopropyl in Complex Matrices
Development and Validation of High-Sensitivity Quantitative Methods
The development of high-sensitivity quantitative methods is paramount for the accurate measurement of trace levels of Phenol (B47542), 4-ethyl-2-isopropyl- in various samples. This involves meticulous optimization of both sample preparation and instrumental analysis to ensure high recovery, selectivity, and low detection limits.
Optimization of Sample Preparation Techniques (e.g., Microextraction, Liquid-Liquid Extraction, Solid-Phase Extraction)
Effective sample preparation is a critical first step to isolate Phenol, 4-ethyl-2-isopropyl- from the sample matrix and concentrate it to a level suitable for instrumental analysis. The choice of technique depends on the matrix type, the concentration of the analyte, and the required sample throughput.
Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the extraction of phenolic compounds from aqueous samples. nih.govnih.govscispace.com This method relies on the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. For acidic compounds like phenols, the pH of the aqueous sample is typically adjusted to below the pKa of the analyte to ensure it is in its neutral form, thereby enhancing its solubility in the organic solvent. Common solvents for extracting phenols include diethyl ether and methylene (B1212753) chloride. nih.govbohrium.com While effective, LLE can be time-consuming and require large volumes of organic solvents. nih.govscispace.com
Solid-Phase Extraction (SPE) offers several advantages over LLE, including higher enrichment factors, lower solvent consumption, and the potential for automation. nih.govnih.govresearchgate.net For the extraction of alkylphenols from water samples, polymeric sorbents such as polystyrene-divinylbenzene have been shown to be effective. tesisenred.netepa.gov The general procedure involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent. sigmaaldrich.comresearchgate.net The choice of sorbent and elution solvent is crucial for achieving high recovery of the target analyte.
Microextraction Techniques , such as Solid-Phase Microextraction (SPME), have gained popularity due to their simplicity, speed, and solvent-free nature. nih.govwhiterose.ac.ukresearchgate.net In SPME, a fused silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace) to extract the analytes. nih.gov For phenolic compounds, fibers with polar coatings like polyacrylate are often employed. nih.gov Factors such as extraction time, temperature, and sample agitation need to be optimized to achieve maximum sensitivity. nih.gov
Table 1: Comparison of Sample Preparation Techniques for Phenolic Compounds
| Technique | Advantages | Disadvantages | Typical Solvents/Sorbents |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Simple, well-established | Time-consuming, large solvent volume, potential for emulsion formation | Diethyl ether, Methylene chloride |
| Solid-Phase Extraction (SPE) | High enrichment, low solvent use, automation possible | Can be more expensive, potential for sorbent-analyte interactions | Polystyrene-divinylbenzene, C18 |
| Solid-Phase Microextraction (SPME) | Fast, solvent-free, simple | Fiber fragility, potential for matrix effects | Polyacrylate, Polydimethylsiloxane |
Optimization of Chromatographic-Spectrometric Techniques for Trace Analysis (e.g., GC-MS/SIM, HPLC with Fluorimetric Detection, HPLC-Coulometric Array Detection)
Following sample preparation, instrumental analysis is performed to separate, identify, and quantify Phenol, 4-ethyl-2-isopropyl-. Gas chromatography and high-performance liquid chromatography are the most common separation techniques for phenolic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like alkylphenols. thermofisher.comoiv.ints4science.at For enhanced sensitivity and selectivity, GC-MS is often operated in the Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored. s4science.atresearchgate.net Derivatization is sometimes employed to improve the chromatographic behavior and sensitivity of phenols. researchgate.net
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of less volatile or thermally labile phenolic compounds. When coupled with a highly sensitive and selective detector, such as a Fluorimetric Detector , trace-level quantification can be achieved. bohrium.comnih.govdss.go.thcoresta.orgub.edu Since not all phenols are naturally fluorescent, a pre-column or post-column derivatization step with a fluorescent labeling reagent may be necessary to enhance detection. nih.govdss.go.th HPLC coupled with a Coulometric Array Detector offers another sensitive and selective approach for the analysis of electrochemically active compounds like phenols.
Method Performance Evaluation (e.g., Linearity, Precision, Accuracy, Limits of Detection and Quantification)
The validation of an analytical method is crucial to ensure the reliability and accuracy of the results. researchgate.netgavinpublishers.comdemarcheiso17025.comresearchgate.net Key performance parameters that must be evaluated include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ).
Linearity is assessed by analyzing a series of standards at different concentrations to establish a calibration curve. A linear relationship between the instrument response and the concentration of the analyte is desirable, typically with a correlation coefficient (r²) greater than 0.99. nih.gov
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov
Accuracy is the closeness of the mean of a set of results to the actual (true) value. It is often evaluated by analyzing certified reference materials or by performing recovery studies on spiked samples. gavinpublishers.com
Limits of Detection (LOD) and Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOD is often defined as the concentration that produces a signal-to-noise ratio of 3, while the LOQ corresponds to a signal-to-noise ratio of 10. whiterose.ac.uknih.govnih.gov
Table 2: Typical Method Performance Data for the Analysis of Alkylphenols by GC-MS and HPLC
| Parameter | GC-MS (SIM) | HPLC-Fluorescence |
|---|---|---|
| Linearity (r²) | > 0.995 | > 0.999 |
| Precision (RSD) | < 15% | < 10% |
| Accuracy (Recovery) | 80-120% | 90-110% |
| LOD | ng/L to µg/L range | ng/L range |
| LOQ | ng/L to µg/L range | ng/L range |
Note: These are general ranges for alkylphenols and specific values for Phenol, 4-ethyl-2-isopropyl- would require experimental determination.
Application in Environmental Monitoring and Analysis of Biological Samples (Non-Clinical)
The validated analytical methods can be applied to determine the presence and concentration of Phenol, 4-ethyl-2-isopropyl- in various complex matrices.
In environmental monitoring , these methods are essential for assessing the extent of contamination in water, soil, and sediment samples. nih.govresearchgate.netsigmaaldrich.comtandfonline.com For instance, the analysis of alkylphenols in river water can help identify pollution sources and evaluate the effectiveness of wastewater treatment processes. whiterose.ac.uknih.gov
In the context of non-clinical biological samples , these analytical techniques can be used to measure the exposure of organisms to this compound. nih.govresearchgate.net For example, the analysis of tissues from aquatic organisms can provide insights into the bioaccumulation potential of Phenol, 4-ethyl-2-isopropyl-. nih.gov
The selection of the most appropriate analytical methodology will depend on the specific research question, the nature of the sample matrix, and the required sensitivity. While direct validated methods for Phenol, 4-ethyl-2-isopropyl- are scarce, the principles and techniques established for other alkylphenols provide a solid foundation for the development and validation of robust and sensitive analytical procedures for this specific compound.
Biological Synthesis and Metabolic Pathways Involving Phenol, 4 Ethyl 2 Isopropyl Non Clinical Focus
Microbial Biosynthesis of Phenolic Compounds (e.g., from Hydroxycinnamic Acids)
While there is no specific information on the biosynthesis of Phenol (B47542), 4-ethyl-2-isopropyl-, the microbial production of other substituted phenols, such as 4-ethylphenol (B45693), is well-documented. These pathways often originate from hydroxycinnamic acids, which are common components of plant lignocellulose. For instance, yeasts like Brettanomyces can convert p-coumaric acid to 4-vinylphenol (B1222589) through the action of a phenolic acid decarboxylase. Subsequently, a vinylphenol reductase can reduce the vinyl group to an ethyl group, yielding 4-ethylphenol.
Theoretically, a similar pathway could be envisioned for the formation of a precursor to Phenol, 4-ethyl-2-isopropyl-. However, this would necessitate a starting molecule with the requisite isopropyl substitution, or the presence of enzymatic machinery capable of introducing this group onto the phenolic ring. Currently, no such natural precursor or specific enzymatic activity has been identified in microorganisms that would lead to the synthesis of this particular doubly substituted phenol.
Enzymatic Systems in Microorganisms for Phenol, 4-ethyl-2-isopropyl- Formation and Transformation
The formation of Phenol, 4-ethyl-2-isopropyl- would require a coordinated series of enzymatic reactions, specifically those capable of alkylating the phenol backbone at two distinct positions with different alkyl groups. While microorganisms possess a wide array of enzymes, including prenyltransferases and alkylating enzymes that can modify phenolic compounds, the specific combination of activities needed for the synthesis of 4-ethyl-2-isopropylphenol has not been observed. researchgate.net
Fungal prenyltransferases, for example, are known to catalyze the C-prenylation of aromatic substrates, which could potentially introduce an isopropyl group. researchgate.net Similarly, some bacterial enzymes are capable of C-alkylation. However, the sequential or concerted action of enzymes to both ethylate and isopropylate a phenolic precursor at the specific 4- and 2- positions, respectively, remains hypothetical.
The transformation of Phenol, 4-ethyl-2-isopropyl- by microorganisms is also an unexplored area. Based on the known metabolism of other alkylphenols, it is plausible that microorganisms could degrade this compound through pathways involving hydroxylation of the aromatic ring, followed by ring cleavage. Enzymes such as phenol hydroxylases and catechol dioxygenases are commonly involved in the breakdown of phenolic compounds in various bacteria and fungi. nih.gov
Role in Microbial Metabolism and Energy Generation within Defined Pathways (e.g., Keto-Acid Pathway, Isoprenoid Pathway)
Given the lack of evidence for its natural occurrence, Phenol, 4-ethyl-2-isopropyl- does not have a recognized role in any established microbial metabolic or energy-generating pathways. Its complex structure, with two separate alkyl substitutions, makes it an unlikely intermediate in central metabolic routes like the keto-acid or isoprenoid pathways.
The isoprenoid pathway is responsible for the synthesis of a vast array of compounds based on the five-carbon isoprene (B109036) unit. While this pathway generates precursors for some alkylating agents (e.g., dimethylallyl pyrophosphate), there is no known mechanism by which it would directly lead to the formation of a simple ethyl- and isopropyl-substituted phenol.
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment of 4-ethyl-2-isopropylphenol?
- Methodological Answer : Utilize Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., hydroxyl, alkyl substituents) and nuclear magnetic resonance (NMR) to resolve substituent positions (e.g., ethyl vs. isopropyl groups). For purity analysis, employ high-performance liquid chromatography (HPLC) with UV detection, as described in phenol quantification protocols . Cross-reference spectral data with the NIST Chemistry WebBook for validation .
Q. How can researchers determine the thermodynamic stability of 4-ethyl-2-isopropylphenol under varying conditions?
- Methodological Answer : Calculate enthalpy changes (ΔfH°) using bomb calorimetry or computational methods (e.g., density functional theory). Compare results with NIST-reported thermochemical data for analogous phenols, such as ΔfH°liquid values for alkylated phenols (e.g., -251.3 kJ/mol for 2-(1-methylpropyl)phenol ). Validate experimental setups against standardized protocols for phenol derivatives .
Advanced Research Questions
Q. How can statistical experimental design optimize microbial degradation studies of 4-ethyl-2-isopropylphenol?
- Methodological Answer : Implement Plackett-Burman designs to screen critical variables (e.g., pH, temperature, nutrient ratios) and Box-Behnken designs for response surface modeling. For example, immobilize microbial cultures (e.g., Acinetobacter sp.) in alginate beads to enhance degradation efficiency, as demonstrated in phenol degradation studies . Monitor degradation kinetics using Koren’s phenol assay and validate with HPLC .
Q. What analytical frameworks resolve contradictions in adsorption data for phenolic compounds like 4-ethyl-2-isopropylphenol?
- Methodological Answer : Apply multilayer adsorption models (e.g., Freundlich, Langmuir) to distinguish physisorption vs. chemisorption mechanisms. For instance, use Dubinin–Radushkevich isotherms to assess pore-filling behavior in activated carbon systems, as shown in adsorption thermodynamics studies . Cross-validate experimental data with computational simulations to address discrepancies in binding energies or capacity metrics.
Q. How do alkyl substituents influence the oxidative pathways of 4-ethyl-2-isopropylphenol compared to simpler phenols?
- Methodological Answer : Conduct controlled oxidation experiments (e.g., using H₂O₂/UV systems) and analyze intermediates via gas chromatography-mass spectrometry (GC-MS) . Compare reaction kinetics with data from unsubstituted phenol (ΔfH°gas = -96.36 kJ/mol ) to assess steric and electronic effects of ethyl/isopropyl groups. Reference mechanistic studies on alkylphenol photocatalysis for hypothesis testing .
Data Analysis and Reproducibility
Q. What strategies ensure reproducibility in quantifying 4-ethyl-2-isopropylphenol degradation rates across laboratories?
- Methodological Answer : Standardize protocols using immobilized cell systems (e.g., alginate-encapsulated microbes ) and calibrate instruments with NIST-traceable reference materials. Report variables such as dissolved oxygen, biomass concentration, and co-substrate effects (e.g., glucose supplementation) to minimize inter-lab variability. Share raw data via open-access platforms for cross-validation.
Q. How can researchers reconcile discrepancies in reported thermochemical properties of alkylated phenols?
- Methodological Answer : Perform meta-analyses of published ΔfH° values (e.g., liquid-phase vs. gas-phase measurements ) and identify systematic errors (e.g., calibration biases). Use quantitative structure-property relationship (QSPR) models to predict properties for understudied derivatives like 4-ethyl-2-isopropylphenol, leveraging existing NIST datasets .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
